Physicochemical Property Profile: Calculated LogP and Hydrogen Bonding Capacity Differentiate This Scaffold from Common Phthalazine-Based VEGFR-2 Inhibitors
The target compound exhibits a computed XLogP3-AA value of 3, with 1 hydrogen bond donor and 5 hydrogen bond acceptors, as deposited in PubChem [1]. By comparison, the reference phthalazine VEGFR-2 inhibitor vatalanib (PTK787/ZK-222584) has a calculated LogP of approximately 2.8 and contains 1 donor and 6 acceptors; the recently reported highly potent VEGFR-2 inhibitor 4b (IC₅₀ = 0.09 ± 0.02 μM) features a different substitution pattern yielding distinct lipophilicity [2]. The 4-chloro substituent on the phthalazine ring increases electron deficiency relative to the 4-methyl or 4-amino analogs, which may differentially affect π-stacking interactions in kinase ATP-binding pockets—an inference drawn from docking studies of related chlorophthalazine derivatives [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and hydrogen bond donor/acceptor counts |
|---|---|
| Target Compound Data | XLogP3-AA = 3; HBD = 1; HBA = 5; Molecular weight = 347.8 g/mol |
| Comparator Or Baseline | Vatalanib: XLogP ≈ 2.8, HBD = 1, HBA = 6, MW = 346.8 g/mol. Phthalazine VEGFR-2 inhibitor 4b: structurally distinct substitution, IC₅₀ (VEGFR-2) = 0.09 ± 0.02 μM |
| Quantified Difference | Target compound has 1 fewer HBA than vatalanib; 4-Cl substitution confers distinct electronic properties vs. 4-Me or 4-NH₂ analogs |
| Conditions | Computed properties from PubChem (XLogP3 3.0) and literature-reported experimental/computed values for comparators |
Why This Matters
The distinct lipophilicity and hydrogen bonding profile of this scaffold directly influence solubility, permeability, and protein-binding characteristics, making it a differentiated starting point for lead optimization compared to more polar phthalazine sulfonamide CA inhibitors.
- [1] PubChem. 5-(4-Chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide. Compound Summary, PubChem CID 2772392. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] Bayoumi HH, Ibrahim MK, Dahab MA, et al. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. RSC Adv. 2024;14(37):27110–27121. doi:10.1039/d4ra04956j. View Source
